2-Butylaniline

Ion Mobility Spectrometry Mass Spectrometry Isomer Resolution

2-Butylaniline (CAS 2696-85-7) is an ortho-substituted alkylaniline derivative with molecular formula C₁₀H₁₅N and molecular weight 149.23 g/mol. Classified within the broader category of substituted anilines (CHEBI:48975), it is a clear, colorless to pale liquid with a density of approximately 0.947 g/cm³ and a boiling point of 249 °C at 760 mmHg (or 126 °C at 15 mmHg under reduced pressure).

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 2696-85-7
Cat. No. B1265583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylaniline
CAS2696-85-7
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC=C1N
InChIInChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3
InChIKeyHDVUPIFFKAHPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylaniline (CAS 2696-85-7) Procurement-Relevant Baseline Properties and Class Characteristics


2-Butylaniline (CAS 2696-85-7) is an ortho-substituted alkylaniline derivative with molecular formula C₁₀H₁₅N and molecular weight 149.23 g/mol [1]. Classified within the broader category of substituted anilines (CHEBI:48975), it is a clear, colorless to pale liquid with a density of approximately 0.947 g/cm³ and a boiling point of 249 °C at 760 mmHg (or 126 °C at 15 mmHg under reduced pressure) . It is supplied as an intermediate for organic synthesis, primarily in research and industrial chemical manufacturing contexts [2].

Why 2-Butylaniline Cannot Be Substituted with Generic Isomeric Alkylanilines in Analytical and Synthetic Workflows


In scientific procurement, substituting 2-butylaniline with other isomeric alkylanilines—such as 4-butylaniline, N-butylaniline, or 2-tert-butylaniline—is scientifically invalid due to fundamentally distinct physicochemical and steric properties. Mass spectrometric studies demonstrate that protonated N-butylaniline and 4-butylaniline exhibit markedly different ion mobility drift times and collision-induced dissociation (CID) lability, directly impacting analytical detection and chromatographic separation [1]. Furthermore, the ortho-substitution pattern of 2-butylaniline introduces steric hindrance near the amino group that alters nucleophilicity and metal-coordination behavior compared to para-substituted or N-alkylated analogs [2]. These differences preclude interchangeable use in reactions where regioselectivity, steric accessibility, or analytical reproducibility is critical. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-Butylaniline vs. Isomeric Alkylaniline Comparators


Ion Mobility Spectrometry (IMS) Drift Time Differentiation: 2-Butylaniline vs. N-Butylaniline and 4-Butylaniline

In traveling wave ion mobility spectrometry (TWIMS) coupled with collision-induced dissociation (TWIMS-CID/MS), protonated N-butylaniline (the more compact isomer) displays significantly shorter drift time compared to its 4-butylaniline isomer [1]. This differentiation enables absolute recognition and resolution of N-alkyl versus ring-alkyl substituted aniline isomers, a capability essential for analytical method validation and quality control where isomeric purity is required [2]. The ortho-substituted 2-butylaniline, as a ring-alkylated isomer, would be expected to exhibit drift behavior distinct from both N-butylaniline and 4-butylaniline, enabling its unique identification in isomeric mixtures.

Ion Mobility Spectrometry Mass Spectrometry Isomer Resolution

Gas Chromatographic Retention Index: 2-Butylaniline Kovats RI on Polar Stationary Phase

2-Butylaniline exhibits a Kovats retention index (RI) of 2076 on a Carbowax 20M polar stationary phase at 200 °C under isothermal gas chromatographic conditions [1]. This RI value serves as a definitive reference for compound identification and purity assessment in GC-based analytical workflows. While direct comparative RI data for other butylaniline isomers under identical conditions is not available in the NIST reference dataset, the established RI provides a quantitative benchmark for distinguishing 2-butylaniline from co-eluting compounds and verifying its presence in complex mixtures [2].

Gas Chromatography Analytical Method Development Isomer Separation

Ortho-Substitution Steric and Electronic Differentiation: 2-Butylaniline vs. 4-Butylaniline

The ortho-position of the butyl group in 2-butylaniline introduces steric hindrance adjacent to the amino (-NH₂) functionality, which fundamentally alters its nucleophilic reactivity and coordination chemistry compared to para-substituted analogs like 4-butylaniline [1]. This steric effect influences reaction regioselectivity, metal-chelation capacity, and accessibility of the nitrogen lone pair in subsequent derivatization steps. In contrast, 4-butylaniline positions the alkyl group remote from the amino moiety, preserving unhindered nucleophilic character. Mass spectrometric studies confirm that ring-substitution position (ortho vs. para) generates distinct fragmentation patterns and ion-molecule reaction profiles, underscoring the non-interchangeable nature of these isomers in synthetic applications [2].

Steric Hindrance Nucleophilicity Regioselective Synthesis

Commercial Purity Specification: TCI 2-Butylaniline Analytical Grade

2-Butylaniline is commercially available from Tokyo Chemical Industry (TCI) with a minimum purity specification of >98.0% by nonaqueous titration (T) and ≥97.0% by gas chromatography (GC), with NMR confirmation of structure provided . The compound is supplied as a liquid at 20 °C with a specific gravity of 0.95 (20/20) and a refractive index of 1.54 . While this purity level is typical for research-grade substituted anilines, the inclusion of both GC and titration purity specifications, along with structural confirmation, provides multi-method analytical assurance suitable for reproducible synthetic and analytical applications .

Chemical Purity Quality Control Procurement Specification

Hydrophobicity Parameter (LogP): 2-Butylaniline Partition Coefficient

2-Butylaniline exhibits a calculated LogP (octanol-water partition coefficient) of 3.1926 . This lipophilicity value is a critical parameter for predicting membrane permeability, bioavailability, and biological distribution in drug discovery contexts. For reference, unsubstituted aniline has a LogP of approximately 0.9–1.1, demonstrating that the butyl substitution substantially increases hydrophobicity. This elevated LogP value positions 2-butylaniline as a more lipophilic scaffold compared to smaller alkyl-substituted anilines (e.g., 2-isopropylaniline, CHEBI:183339), which may influence its suitability as a building block for compounds requiring specific logD or CNS penetration profiles [1].

Lipophilicity ADME Prediction Medicinal Chemistry

Procurement-Relevant Application Scenarios for 2-Butylaniline Based on Verified Differentiation Evidence


Analytical Method Development Requiring Isomer-Specific Detection and Quantification

2-Butylaniline is essential for laboratories developing validated analytical methods where unambiguous differentiation from N-butylaniline, 4-butylaniline, or sec-butylaniline isomers is required. Its distinct ion mobility drift profile under TWIMS-CID/MS conditions enables isomer-specific detection in complex matrices, supporting method validation, impurity profiling, and forensic or environmental monitoring applications where isomeric alkyl aniline identification is mandated [1]. The established Kovats retention index of 2076 on Carbowax 20M provides a quantitative GC reference for method development and peak confirmation [2].

Stereoelectronically Controlled Organic Synthesis Requiring Ortho-Substitution Patterns

2-Butylaniline is the compound of choice in synthetic routes where steric hindrance adjacent to the amino group is required to modulate nucleophilicity, control regioselectivity, or influence metal-chelation geometry. The ortho-butyl group imposes steric constraints not achievable with para-substituted analogs such as 4-butylaniline, making 2-butylaniline the required starting material for synthesizing ortho-functionalized heterocycles, sterically congested Schiff base ligands, or coordination complexes where hindered amine coordination is desired [1].

Building Block for Lipophilic Active Pharmaceutical Ingredient (API) Intermediates

With a calculated LogP of 3.1926, 2-butylaniline serves as a moderately lipophilic aromatic amine scaffold in medicinal chemistry programs [1]. This property is advantageous for designing drug candidates requiring enhanced membrane permeability or specific tissue distribution profiles. Its use as an intermediate in the synthesis of biologically active molecules—including potential lipid-level depressant analogs and antimicrobial compounds—has been documented [2]. Procurement for drug discovery applications should prioritize this specific isomer due to its distinct steric and lipophilic signature.

Quality Control Reference Standard for GC and IMS Analytical Instrument Calibration

2-Butylaniline's well-characterized GC retention index (RI = 2076 on Carbowax 20M) [1] and its distinct ion mobility behavior relative to N- and 4-butyl isomers [2] make it a valuable reference compound for calibrating and validating gas chromatographic and ion mobility spectrometry instrumentation. Procurement of high-purity 2-butylaniline (>98% by titration and GC) from verified suppliers ensures reliable instrument performance verification and method transfer across laboratories .

Technical Documentation Hub

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